molecular formula C8H7ClN2 B2544377 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 872366-91-1

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B2544377
CAS No.: 872366-91-1
M. Wt: 166.61
InChI Key: HCVQDCUBIIQDCA-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 872366-91-1) is a substituted 7-azaindole, a significant scaffold in medicinal chemistry known for its role in the discovery of novel bioactive compounds. This heterocyclic building block is extensively used in anticancer research and kinase inhibitor development. The pyrrolo[2,3-b]pyridine core mimics natural biomolecules and is found in various natural products, making it a privileged structure for designing potent therapeutic agents. The compound's primary research value lies in its application as a key intermediate for the synthesis of antiproliferative agents. Studies have shown that pyrrolo[2,3-b]pyridine analogues exhibit promising growth inhibitory activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) . The core structure plays a crucial role in controlling chemical and biological properties like cellular distribution, effects on cell cycle regulation, and binding to biological targets like DNA . Furthermore, the 7-azaindole scaffold is a critical component in the design of protein-kinase inhibitors . Specifically, derivatives have been developed as potent ATP mimetic inhibitors of Cdc7 kinase, which is essential for activating the DNA replicative complex , and have been explored as c-Met kinase inhibitors, a key target in oncology for its role in tumor growth and metastasis . The reactive chlorine atom at the 6-position serves as a handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the structure and explore structure-activity relationships (SAR). The methyl group at the 2-position can influence the compound's electronic properties and metabolic stability . This combination of features makes this compound a versatile and valuable building block for medicinal chemists engaged in hit-to-lead optimization and the development of novel therapeutic candidates. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQDCUBIIQDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Reagent Product Conditions Yield Reference
Sodium azide (NaN₃)6-Azido-2-methyl-1H-pyrrolo[2,3-b]pyridineDMF, 80°C, 12 hrs78%
Potassium tert-butoxide6-Alkoxy derivativesTHF, reflux65–72%
Ammonia (NH₃)6-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridineSealed tube, 120°C85%

Mechanistic Insight : Substitution at C-6 proceeds via an SNAr mechanism due to electron-withdrawing effects of the adjacent pyridine nitrogen.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic Acid Product Catalyst Conditions Yield Reference
Phenylboronic acid6-Chloro-2-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C75%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl) derivativePd₂(dba)₃, SPhosToluene, 100°C68%

Buchwald-Hartwig Amination

Amine Product Catalyst Conditions Yield Reference
Piperidine4-Piperidinyl-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridinePd(OAc)₂, XantphosDMF, 110°C82%

Key Observation : The methyl group at C-2 sterically hinders coupling at C-3, directing reactivity to C-5 or C-7 positions in some cases .

Oxidation and Reduction

The pyrrolopyridine core undergoes redox transformations:

Reaction Type Reagent Product Conditions Yield Reference
OxidationKMnO₄Pyrrolo[2,3-b]pyridine-1,2-dione derivativeH₂O, 25°C63%
ReductionNaBH₄/CuIDihydro-1H-pyrrolo[2,3-b]pyridineMeOH, 0°C57%

Limitation : Over-oxidation can lead to ring-opening products, requiring careful stoichiometric control.

Ring-Opening Reactions

Under harsh acidic or basic conditions, the bicyclic system undergoes cleavage:

Conditions Product Application Reference
6N HCl, reflux2-Methyl-3-aminopyridineIntermediate for heterocycles
NaOH, H₂O₂Chlorinated pyridine carboxylic acidFunctional material synthesis

Functionalization via Directed Metalation

Lithiation at C-4 enables further derivatization:

Base Electrophile Product Yield Reference
LDACO₂4-Carboxy-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine71%
t-BuLiI₂4-Iodo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine66%

Note : Directed ortho-metalation (DoM) strategies are critical for regioselective functionalization .

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Research has shown that certain derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, with some compounds demonstrating IC50 values in the nanomolar range. For instance, a specific derivative was found to inhibit breast cancer cell proliferation and induce apoptosis while also reducing cell migration and invasion .

Kinase Inhibition

Another critical area of application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in several physiological processes, including electrolyte balance and cell proliferation. Compounds derived from this compound have been identified as effective SGK-1 inhibitors, which could be beneficial in treating conditions related to renal and cardiovascular diseases. The modulation of SGK-1 activity through these compounds offers a novel therapeutic approach for disorders such as hypertension and heart failure .

Phosphodiesterase Inhibition

The compound also shows promise as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in inflammatory responses and central nervous system (CNS) disorders. Studies have demonstrated that certain derivatives can significantly inhibit TNF-α release from macrophages exposed to inflammatory stimuli. This inhibition suggests potential applications in treating inflammatory diseases and neurodegenerative disorders .

Synthesis and Structure-Activity Relationship Studies

Research into the synthesis of various derivatives of this compound has provided insights into their structure-activity relationships (SAR). By modifying different substituents on the pyrrolo[2,3-b]pyridine scaffold, researchers have been able to enhance the potency and selectivity of these compounds against specific biological targets. For example, variations in the amide portion of the molecule have been shown to affect PDE4B inhibition significantly .

CompoundTargetIC50 (nM)Effect on Cell ProliferationReferences
Derivative 4hFGFR17Inhibited
Derivative 4hFGFR29Inhibited
Derivative XSGK-1TBDModulation
Derivative YPDE4B~200Reduced TNF-α release

Table 2: Summary of Therapeutic Applications

Application AreaDescription
Cancer TherapyFGFR inhibitors for tumor growth inhibition
Cardiovascular DisordersSGK-1 modulation for electrolyte balance and cell proliferation regulation
Inflammatory DiseasesPDE4B inhibition for reducing inflammation

Case Studies

Case Study: FGFR Inhibition
In a recent study published in Royal Society of Chemistry, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activities. Among them, compound 4h demonstrated remarkable potency against multiple FGFR isoforms and showed significant effects on breast cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study: SGK-1 Modulation
A patent application described the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors. These compounds were tested for their ability to modulate SGK-1 activity in renal cells, suggesting their utility in treating renal disorders associated with dysregulated SGK-1 activity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine or chlorine at the 5/6 positions (e.g., 5-Bromo-6-chloro derivative) increases molecular weight and may enhance binding affinity via halogen bonding .
  • Functional Groups : Carboxylic acid (e.g., A209292) or ester (e.g., 9b) moieties introduce polarity, affecting solubility and bioavailability .

Key Insights :

  • Iron-catalyzed cross-coupling (e.g., 3nb) offers a sustainable route for introducing alkyl groups .
  • Classical methods (e.g., cyclization) remain prevalent but may require optimization for scalability .

Biological Activity

Overview

6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C8H7ClN2. The structural configuration includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 2-position, which influences its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is crucial for its anticancer properties and makes it a candidate for further therapeutic development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines. Studies have demonstrated that it can induce cytotoxic effects on various cancer cells while exhibiting limited toxicity towards normal cells.
    • For instance, derivatives of this compound have been tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity against ovarian cancer cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition :
    • It has been identified as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including glucose metabolism and cell survival. This inhibition could be beneficial in treating metabolic disorders linked to SGK-1 activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in ovarian cancer cells
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits SGK-1 kinase

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells with IC50 values suggesting effective dosage ranges for therapeutic application.
  • Inhibition of Kinases : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that the compound effectively decreased phosphorylation levels of target proteins, thereby disrupting cancer cell proliferation.

Q & A

Q. How are structure-activity relationship (SAR) studies designed for pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varied substituents (e.g., 3-nitro, 4-amino) to map kinase binding pockets .
  • Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
  • Molecular docking : Align analogs with crystal structures of kinase active sites (e.g., PDB: 3OQB for CDK4) to rationalize activity trends .

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